molecular formula C16H15NO2 B4964427 N-allyl-3-phenoxybenzamide

N-allyl-3-phenoxybenzamide

Cat. No. B4964427
M. Wt: 253.29 g/mol
InChI Key: ZDLMMQNTQUWEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-phenoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is commonly used in the field of biochemistry to study the mechanisms of various enzymes and proteins. In

Mechanism of Action

The mechanism of action of N-allyl-3-phenoxybenzamide involves its interaction with enzymes such as cytochrome P450 and UGT. These enzymes catalyze the conversion of N-allyl-3-phenoxybenzamide to its metabolites. The study of these metabolites can provide insights into the mechanisms of these enzymes and their role in drug metabolism.
Biochemical and Physiological Effects:
N-allyl-3-phenoxybenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other xenobiotics. In addition, N-allyl-3-phenoxybenzamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-3-phenoxybenzamide in lab experiments is its high purity and stability. This makes it a reliable substrate for enzyme assays and other biochemical studies. However, one limitation of this compound is its potential toxicity. Careful handling and disposal procedures are necessary to ensure the safety of researchers.

Future Directions

There are many future directions for the study of N-allyl-3-phenoxybenzamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy and safety of this compound in vivo. In addition, the study of the mechanisms of cytochrome P450 and UGT enzymes using N-allyl-3-phenoxybenzamide can provide insights into drug metabolism and the development of new drugs.

Synthesis Methods

The synthesis of N-allyl-3-phenoxybenzamide involves the reaction of 3-phenoxybenzoic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography. This method has been shown to produce high yields of N-allyl-3-phenoxybenzamide with good purity.

Scientific Research Applications

N-allyl-3-phenoxybenzamide has been used in a variety of scientific research applications. One of the most common uses of this compound is as a substrate for enzymes such as cytochrome P450 and UDP-glucuronosyltransferase (UGT). These enzymes are involved in drug metabolism and the study of their mechanisms is important for drug discovery and development.

properties

IUPAC Name

3-phenoxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-11-17-16(18)13-7-6-10-15(12-13)19-14-8-4-3-5-9-14/h2-10,12H,1,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLMMQNTQUWEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenoxy-N-(prop-2-en-1-yl)benzamide

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